molecular formula C19H20F2N2O3S B6774464 N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6774464
M. Wt: 394.4 g/mol
InChI Key: CALSAQGBKWOOEA-UHFFFAOYSA-N
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Description

N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine atoms and a phenyl group further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-11-23(7-8-27(25,26)12-13)19(24)22-18-16(9-15(20)10-17(18)21)14-5-3-2-4-6-14/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALSAQGBKWOOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS(=O)(=O)C1)C(=O)NC2=C(C=C(C=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-difluoro-6-phenylphenyl)-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-6-phenylphenyl)-

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